molecular formula C9H8ClF3N2O B1525607 3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1332528-30-9

3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1525607
M. Wt: 252.62 g/mol
InChI Key: BJHSPBFECBLMLI-UHFFFAOYSA-N
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Description

“3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its properties and characteristics may be inferred from similar compounds, such as 3-aminocoumarins2.



Synthesis Analysis

The synthesis of similar compounds like 3-aminocoumarins has been studied extensively2. The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the described scaffold2. However, the specific synthesis process for “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is not readily available.



Molecular Structure Analysis

The molecular structure of “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is not explicitly provided in the search results. However, similar compounds like 3-aminocoumarins have been studied3.



Chemical Reactions Analysis

The chemical reactions involving “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, the chemical reactivity of similar compounds like 3-aminocoumarins has been studied2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, similar compounds like 3-aminocoumarins have been studied4.


Scientific Research Applications

  • 3-Aminocoumarins and their derivatives

    • Application : These compounds are important in organic synthesis due to their various biological activities and natural occurrences .
    • Methods : The synthesis of 3-aminocoumarins involves different synthetic methodologies .
    • Results : These compounds have shown immense impact in the field of organic and pharmaceutical chemistry .
  • Coumarin heterocycles

    • Application : These compounds have valuable biological and pharmaceutical properties .
    • Methods : The synthesis of these heterocycles has been carried out in classical and non-classical conditions, particularly under green conditions .
    • Results : Many synthetic coumarins with pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .
  • 3-Amino-4,4-dimethyl lithocholic acid derivatives

    • Application : These compounds are studied as activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein that negatively regulates several signaling pathways in cancers .
    • Methods : The study involved the synthesis of a series of these derivatives .
    • Results : The most potent compounds were identified as SHP1 activators .

Safety And Hazards

The safety and hazards associated with “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, safety data sheets for similar compounds suggest that they should be handled with care5.


Future Directions

The future directions for research on “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, the synthesis of similar compounds like 7-hydroxy-4-substituted coumarins has been explored, providing a reference for future industrial production6.


Please note that this analysis is based on the available information and may not fully cover “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride”. For a more comprehensive analysis, further research and experimental studies would be required.


properties

IUPAC Name

3-amino-7-(trifluoromethyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)5-3-1-2-4-6(13)8(15)14-7(4)5;/h1-3,6H,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHSPBFECBLMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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